4-((5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine
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Overview
Description
4-((5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of bromine, chlorine, and phenylsulfonyl groups attached to a pyrrolopyridine core, which is further linked to a morpholine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a series of cyclization reactions involving appropriate precursors. For instance, the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound can lead to the formation of the pyrrolopyridine ring system.
Introduction of Bromine and Chlorine: The bromine and chlorine atoms can be introduced through halogenation reactions.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction, where the pyrrolopyridine core is treated with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Final Compound: The final step involves the attachment of the morpholine ring to the pyrrolopyridine core. This can be achieved through a nucleophilic substitution reaction, where the pyrrolopyridine intermediate is reacted with morpholine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-((5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions. For example, the bromine atom can be replaced with a different halogen or an alkyl group using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as alkyl halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
4-((5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit activity against various biological targets, making it a candidate for drug development.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block in organic chemistry.
Biological Studies: Researchers investigate the compound’s interactions with biological macromolecules such as proteins and nucleic acids to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: The compound may be used in the development of new materials, catalysts, and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit or activate certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
4-((5-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine: Lacks the phenylsulfonyl group, which may affect its reactivity and biological activity.
4-((5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine: Lacks the chlorine atom, which may influence its chemical properties and interactions.
4-((5-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine: Lacks the bromine atom, which may alter its reactivity and biological effects.
Uniqueness
The presence of both bromine and chlorine atoms, along with the phenylsulfonyl group, makes 4-((5-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methyl)morpholine unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
CAS No. |
2382664-72-2 |
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Molecular Formula |
C18H17BrClN3O3S |
Molecular Weight |
470.8 g/mol |
IUPAC Name |
4-[[1-(benzenesulfonyl)-5-bromo-4-chloropyrrolo[2,3-b]pyridin-2-yl]methyl]morpholine |
InChI |
InChI=1S/C18H17BrClN3O3S/c19-16-11-21-18-15(17(16)20)10-13(12-22-6-8-26-9-7-22)23(18)27(24,25)14-4-2-1-3-5-14/h1-5,10-11H,6-9,12H2 |
InChI Key |
PYCDSBKYLLGHMX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC3=C(C(=CN=C3N2S(=O)(=O)C4=CC=CC=C4)Br)Cl |
Origin of Product |
United States |
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